molecular formula C9H12ClNO B14461066 3-(1-Chloro-2-oxocyclohexyl)propanenitrile CAS No. 66339-26-2

3-(1-Chloro-2-oxocyclohexyl)propanenitrile

Cat. No.: B14461066
CAS No.: 66339-26-2
M. Wt: 185.65 g/mol
InChI Key: WFWHIIXFYBNSCH-UHFFFAOYSA-N
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Description

3-(1-Chloro-2-oxocyclohexyl)propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a chloro and oxo group, and a propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloro-2-oxocyclohexyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the oxo group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Chloro-2-oxocyclohexyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This can lead to changes in enzyme activity or gene expression, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionitrile: A simpler nitrile compound with similar reactivity.

    1-Chloro-2-propanone: Another chloro-substituted compound with different functional groups.

    3-Chloro-1,2-propanediol: A compound with both chloro and hydroxyl groups.

Uniqueness

3-(1-Chloro-2-oxocyclohexyl)propanenitrile is unique due to its combination of a cyclohexane ring with chloro, oxo, and nitrile functionalities

Properties

CAS No.

66339-26-2

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(1-chloro-2-oxocyclohexyl)propanenitrile

InChI

InChI=1S/C9H12ClNO/c10-9(6-3-7-11)5-2-1-4-8(9)12/h1-6H2

InChI Key

WFWHIIXFYBNSCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(CCC#N)Cl

Origin of Product

United States

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